

Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Methyl-4-phenylchroman-2-one

Cat. No.: B119032

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Methyl-4-phenylchroman-2-one** (CAS Number: 40546-94-9). The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Methyl-4-phenylchroman-2-one**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.35 - 7.20	m	-	5H	Phenyl-H
7.10	d	8.0	1H	Ar-H
6.95	dd	8.0, 2.0	1H	Ar-H
6.88	d	2.0	1H	Ar-H
4.25	t	8.0	1H	H-4
2.95	d	8.0	2H	H-3
2.30	s	-	3H	Methyl-H

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
168.5	C-2 (C=O)
149.0	C-8a
140.5	Phenyl C-1'
132.0	C-6
129.5	C-7
128.8	Phenyl C-3', C-5'
127.5	Phenyl C-4'
127.0	Phenyl C-2', C-6'
125.0	C-5
117.0	C-4a
45.0	C-4
35.0	C-3
20.8	Methyl-C

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3050	m	Aromatic C-H Stretch
2925	m	Aliphatic C-H Stretch
1765	s	C=O Stretch (Lactone)
1610, 1500, 1450	s	Aromatic C=C Stretch
1210	s	C-O Stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
238	100	[M] ⁺
194	45	[M - C ₂ H ₂ O] ⁺
165	80	[M - C ₆ H ₅] ⁺
132	60	[C ₉ H ₈ O] ⁺
105	55	[C ₇ H ₅ O] ⁺
91	70	[C ₇ H ₇] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: Approximately 10 mg of **6-Methyl-4-phenylchroman-2-one** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Spectral Width: 16 ppm
- Acquisition Time: 4 seconds
- Relaxation Delay: 1 second

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: 1 second
- Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Sample Introduction: The sample was introduced via a direct insertion probe.

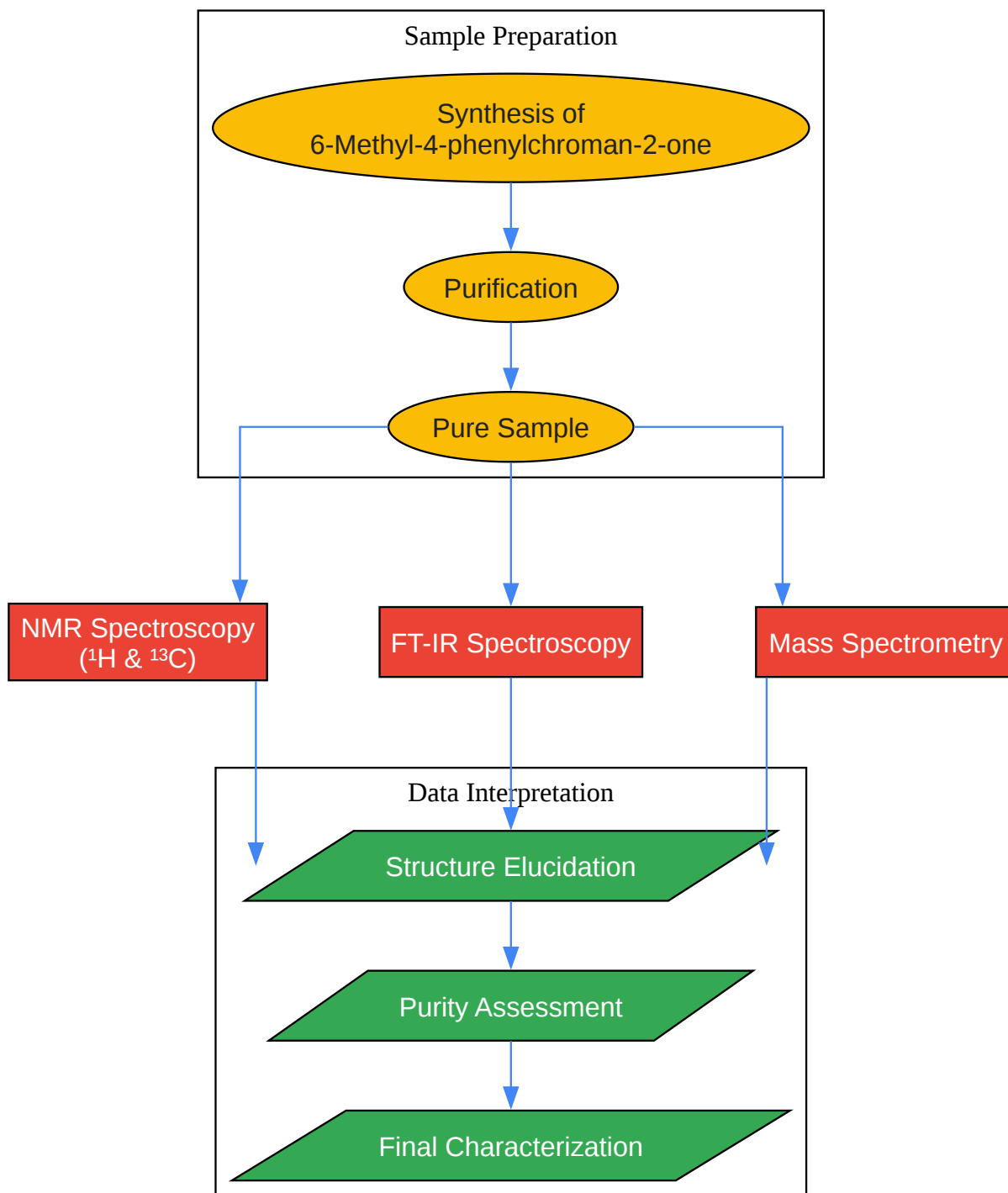
Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV

- Mass Range: m/z 50 - 500

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **6-Methyl-4-phenylchroman-2-one**.



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Caption: Workflow for the spectroscopic analysis of **6-Methyl-4-phenylchroman-2-one**.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119032#spectroscopic-data-for-6-methyl-4-phenylchroman-2-one-nmr-ir-ms]

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